molecular formula C10H16O B14299677 5,5-Dimethyloct-7-EN-2-YN-1-OL CAS No. 116440-76-7

5,5-Dimethyloct-7-EN-2-YN-1-OL

Cat. No.: B14299677
CAS No.: 116440-76-7
M. Wt: 152.23 g/mol
InChI Key: PTRLWIBDJWWMBR-UHFFFAOYSA-N
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Description

5,5-Dimethyloct-7-EN-2-YN-1-OL is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile compound in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyloct-7-EN-2-YN-1-OL typically involves the reaction of a methylheptene solution containing potassium hydroxide. The gas mixture is compressed to 2.0–2.5 MPa by a compressor, liquefied in a high-position cooling tower, and then introduced into the reaction tower through a bottom discharge pipe . The reaction temperature is maintained at 35–40°C, and the reaction pressure is 2.0–2.5 MPa with a reaction time of 2–3 hours .

Industrial Production Methods

Industrial production methods for this compound involve similar reaction conditions but on a larger scale. The reaction liquid enters the flash tank through the discharge tube of the reaction tower, and the flashing temperature is maintained at 50–70°C .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloct-7-EN-2-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the alkyne position.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for deprotonation, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Scientific Research Applications

5,5-Dimethyloct-7-EN-2-YN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyloct-7-EN-2-YN-1-OL involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Its effects are mediated through its functional groups, which can undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyloct-7-EN-2-YN-1-OL is unique due to its specific combination of alkene and alkyne functional groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

116440-76-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5,5-dimethyloct-7-en-2-yn-1-ol

InChI

InChI=1S/C10H16O/c1-4-7-10(2,3)8-5-6-9-11/h4,11H,1,7-9H2,2-3H3

InChI Key

PTRLWIBDJWWMBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CC#CCO

Origin of Product

United States

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